2-Chloro-1-pyrazol-1-yl-ethanone

Catalog No.
S1919394
CAS No.
28998-74-5
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-pyrazol-1-yl-ethanone

CAS Number

28998-74-5

Product Name

2-Chloro-1-pyrazol-1-yl-ethanone

IUPAC Name

2-chloro-1-pyrazol-1-ylethanone

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2

InChI Key

GQXWKFSCBLCMJX-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(=O)CCl

Canonical SMILES

C1=CN(N=C1)C(=O)CCl

2-Chloro-1-pyrazol-1-yl-ethanone is a chemical compound with the molecular formula C5H5ClN2OC_5H_5ClN_2O. It features a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms, and an ethanone functional group. The presence of a chlorine atom at the second position of the pyrazole ring enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceutical agents.

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with varied properties.
  • Oxidation and Reduction: The ethanone moiety can be oxidized to form carboxylic acids or reduced to yield alcohols. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Cyclization Reactions: This compound can participate in cyclization reactions, resulting in more complex heterocyclic structures, which are often of interest in drug development.

Research indicates that 2-Chloro-1-pyrazol-1-yl-ethanone exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor, particularly in the context of urease inhibition, which is relevant for treating certain infections and conditions related to kidney stones. Additionally, compounds with similar structures have shown antioxidant properties, making them candidates for further pharmacological studies .

The synthesis of 2-Chloro-1-pyrazol-1-yl-ethanone typically involves the reaction of 4-chloro-1H-pyrazole with chloroacetyl chloride. This reaction is usually conducted under controlled conditions with a base like triethylamine to neutralize hydrochloric acid produced during the process. Key steps include:

  • Reaction Setup: Combine 4-chloro-1H-pyrazole with chloroacetyl chloride in an inert atmosphere.
  • Base Addition: Add triethylamine to facilitate the reaction and prevent side reactions.
  • Temperature Control: Maintain low temperatures to ensure complete conversion and minimize unwanted byproducts.
  • Purification: After completion, the product is purified through recrystallization or chromatography.

2-Chloro-1-pyrazol-1-yl-ethanone serves multiple roles in various fields:

  • Pharmaceutical Chemistry: It is utilized as a building block for synthesizing more complex heterocyclic compounds that may exhibit therapeutic effects.
  • Biochemical Research: The compound is used to study enzyme interactions and receptor modulation, contributing to drug discovery efforts.
  • Agricultural Chemistry: It may also find applications in developing agrochemicals due to its biological activity against pests and diseases .

Studies on the interactions of 2-Chloro-1-pyrazol-1-yl-ethanone with biological targets reveal its potential as a modulator of enzyme activity. For instance, it has been evaluated for its ability to inhibit urease, an enzyme critical for nitrogen metabolism in plants and animals. Its interactions with various proteins suggest that it could lead to novel therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 2-Chloro-1-pyrazol-1-yl-ethanone, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-methylpyrazoleMethyl group at position 3Antimicrobial activity
3-Amino-1H-pyrazoleAmino group at position 3Antioxidant properties
5-MethylpyrazoleMethyl group at position 5Enzyme inhibition
2-AcetylpyrazoleAcetyl group instead of chloroAntitumor activity

These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry, showcasing how modifications can lead to diverse biological activities .

XLogP3

0.7

Wikipedia

2-Chloro-1-pyrazol-1-yl-ethanone

Dates

Modify: 2023-08-16

Explore Compound Types